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molecular formula C6H7Cl2N3 B047149 2,6-dichloro-N,N-dimethylpyrimidin-4-amine CAS No. 117077-93-7

2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Cat. No. B047149
M. Wt: 192.04 g/mol
InChI Key: LXVKMWBQSJTIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936607B2

Procedure details

Dimethylamine hydrochloride (35.6 g, 0.44 mol) was added to a vigorous stirring solution of 2,4,6-trichloropyrimidine (80.0g, 0.44 mol) in CH2Cl2 (1.5 L) at −78° C. Triethylehtylmine (88.2 g, 0.87 mol) was added dropwise to the above mixture and stirred for 3 hours at −78° C. The resulting mixture was brought to 0° C. over a period of 3 hours and the reaction was then quenched with water (250 mL). The organic layer was separated, washed with aqueous citric acid (2×100 mL), brine (2×200 mL), dried over Na2SO4 and concentrated in vacuo. The crude product was purified by column chromatography [eluent: EtOAc/hexanes (1:9)], giving the desired product (59.9 g, 60%).
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH3:4].[Cl:5][C:6]1[N:11]=[C:10]([Cl:12])[CH:9]=[C:8](Cl)[N:7]=1>C(Cl)Cl>[Cl:5][C:6]1[N:7]=[C:8]([N:3]([CH3:4])[CH3:2])[CH:9]=[C:10]([Cl:12])[N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
35.6 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
80 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Triethylehtylmine (88.2 g, 0.87 mol) was added dropwise to the above mixture
WAIT
Type
WAIT
Details
The resulting mixture was brought to 0° C. over a period of 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction was then quenched with water (250 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with aqueous citric acid (2×100 mL), brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography [eluent: EtOAc/hexanes (1:9)]

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)N(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 59.9 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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